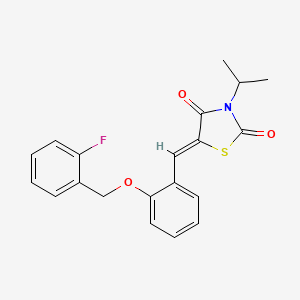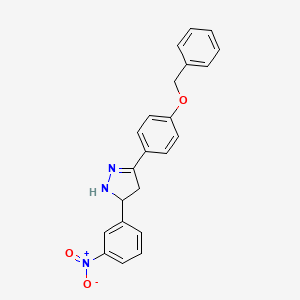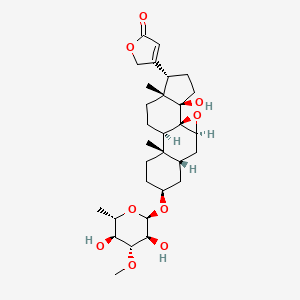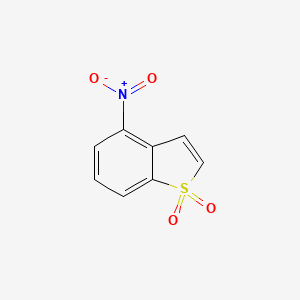![molecular formula C15H30N2O6P2 B15136254 Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPH-1218 is a lipophilic bisphosphonate compound known for its inhibitory effects on squalene synthase (SQS). It has shown significant potential as an anti-infective agent, particularly against Toxoplasma gondii, a pathogen responsible for toxoplasmosis .
Chemical Reactions Analysis
BPH-1218 primarily acts as an inhibitor of squalene synthase. It undergoes interactions with enzymes such as TcSQS and HsSQS, with IC50 values of 31 nM and 64 nM, respectively . The compound does not undergo typical chemical reactions like oxidation or reduction but rather inhibits enzymatic activity through binding interactions.
Scientific Research Applications
BPH-1218 has been extensively studied for its anti-infective properties. It has shown efficacy in inhibiting the growth of Toxoplasma gondii in vitro and protecting mice against lethal infections . The compound’s ability to inhibit squalene synthase makes it a valuable tool in studying the isoprenoid biosynthesis pathway and its role in various biological processes .
Mechanism of Action
BPH-1218 exerts its effects by inhibiting squalene synthase, an enzyme crucial for the biosynthesis of sterols and other isoprenoids. By binding to the enzyme, BPH-1218 prevents the conversion of farnesyl diphosphate to squalene, thereby disrupting the production of essential biomolecules . This inhibition leads to the suppression of pathogen growth and survival.
Comparison with Similar Compounds
BPH-1218 is unique in its high potency and specificity for squalene synthase inhibition. Similar compounds include other bisphosphonates and squalene synthase inhibitors, such as alendronate and risedronate. BPH-1218’s lipophilic nature and low-nanomolar inhibitory concentration set it apart from these compounds .
Properties
Molecular Formula |
C15H30N2O6P2 |
|---|---|
Molecular Weight |
396.36 g/mol |
IUPAC Name |
[2-(3-decylimidazol-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |
InChI Key |
GYTSEUQBLYSXFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
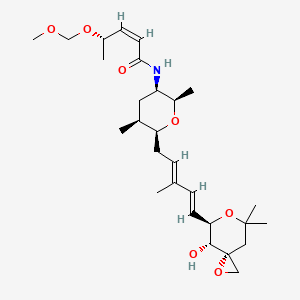
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
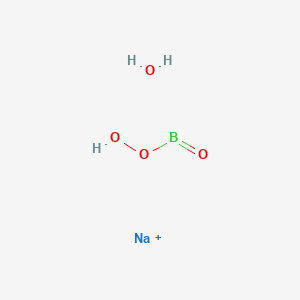

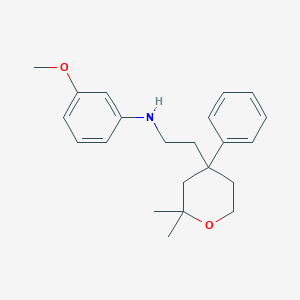
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)

